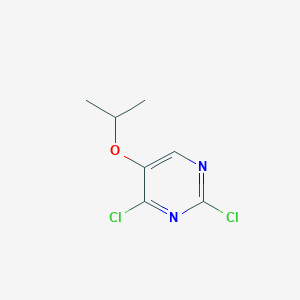

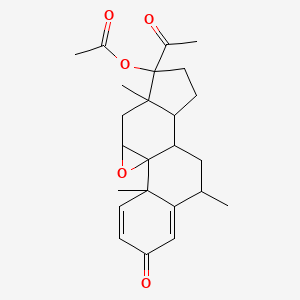

![molecular formula C21H25N5O3 B12294932 2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ABT-279 is a small molecule drug that was initially developed by AbbVie, Inc. It is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels. ABT-279 was primarily investigated for its potential use in the treatment of type 2 diabetes mellitus .

Preparation Methods

The synthesis of ABT-279 involves several key steps. One of the primary synthetic routes includes the coupling of gem-diborylalkanes with carboxylic acid esters to form alkynes, which are fundamental building blocks in the synthesis of ABT-279 . The reaction conditions typically involve the use of lithiated gem-diborylalkanes and aryl triflimides, followed by water quenching to generate the alkyne product . Industrial production methods for ABT-279 would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.

Chemical Reactions Analysis

ABT-279 undergoes various chemical reactions, including:

Oxidation: ABT-279 can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: ABT-279 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

ABT-279 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-IV (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-4, ABT-279 prolongs the action of these hormones, enhancing their glucose-dependent insulinotropic effects. This leads to improved glucose homeostasis and better glycemic control in patients with type 2 diabetes .

Comparison with Similar Compounds

ABT-279 is compared with other DPP-4 inhibitors such as sitagliptin, vildagliptin, saxagliptin, and alogliptin. While all these compounds share the common mechanism of inhibiting DPP-4, ABT-279 is noted for its high potency, selectivity, and favorable tolerability profile . the development of ABT-279 was discontinued after phase 1 clinical trials, whereas other DPP-4 inhibitors have successfully reached the market .

Similar Compounds

- Sitagliptin

- Vildagliptin

- Saxagliptin

- Alogliptin

- Carmegliptin

ABT-279’s uniqueness lies in its specific molecular structure and the particular pathways it targets, making it a valuable compound for research despite its discontinuation in clinical development.

Properties

Molecular Formula |

C21H25N5O3 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

2-[4-[[2-(2-cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29) |

InChI Key |

FIMRNLAKAARHPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

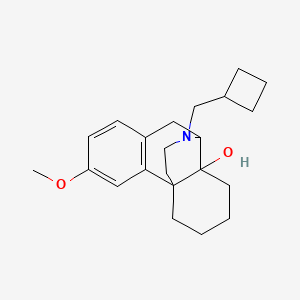

![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)

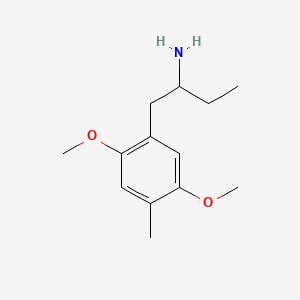

![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)

![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)

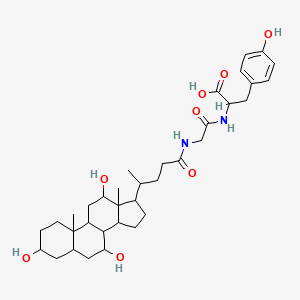

![[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)